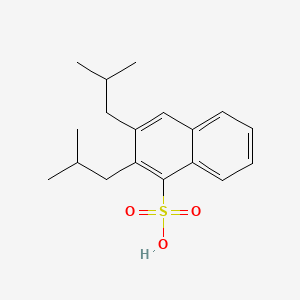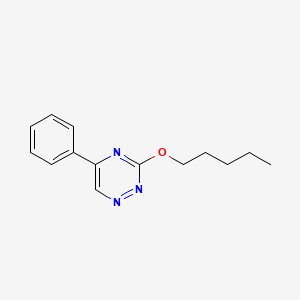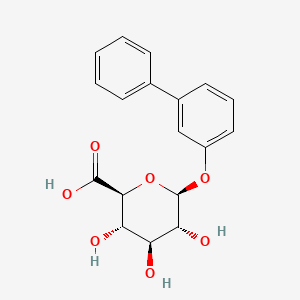
beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-3-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: is a complex organic compound with the molecular formula C₁₈H₁₈O₇ It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl typically involves the glycosylation of glucuronic acid derivatives with biphenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosidic bond formation. Commonly used catalysts include Lewis acids such as boron trifluoride etherate, and the reaction is usually carried out in an anhydrous environment to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glucuronidation, a process that helps in the detoxification and excretion of various substances. The biphenyl group can interact with aromatic receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can be compared with other glucuronic acid derivatives and biphenyl compounds:
Similar Compounds: beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-2-yl, beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-4-yl.
Uniqueness: The specific positioning of the biphenyl group at the 3-position provides unique chemical and biological properties, distinguishing it from other derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
69618-85-5 |
|---|---|
Fórmula molecular |
C18H18O7 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 |
Clave InChI |
QWAOLAZGPWUPMJ-RNGZQALNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


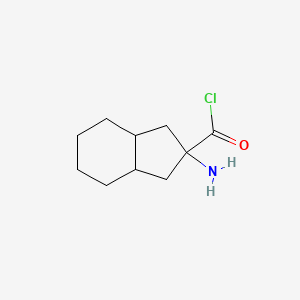

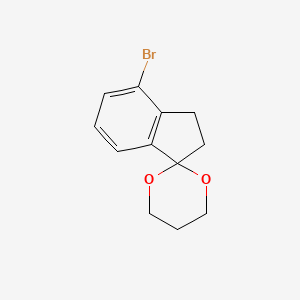
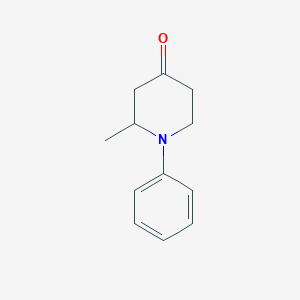
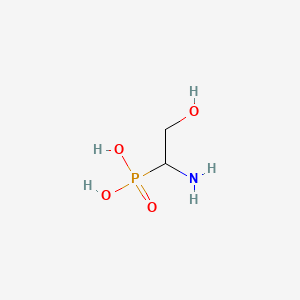
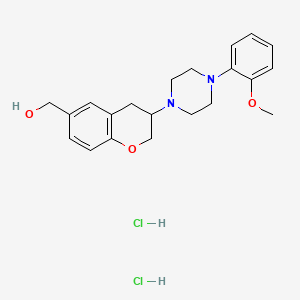
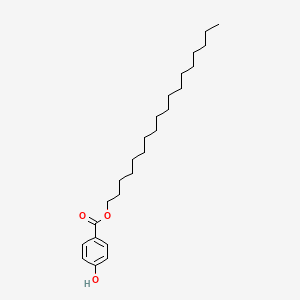
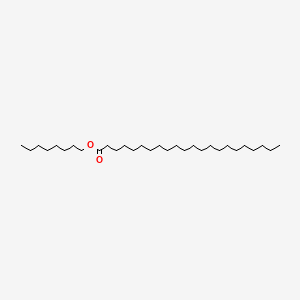
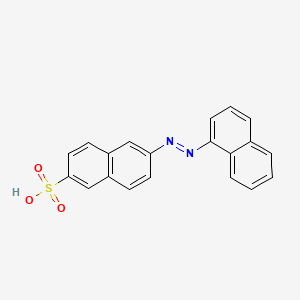
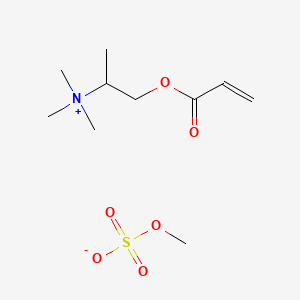
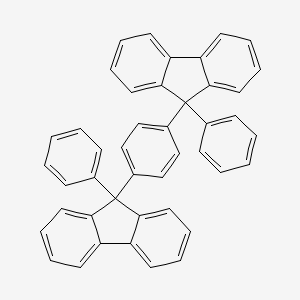
![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
